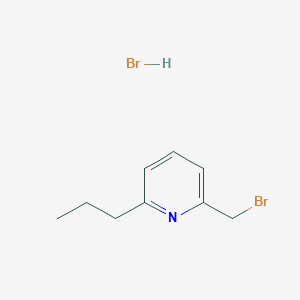

2-(Bromomethyl)-6-propylpyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It’s used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)pyridine hydrobromide consists of a pyridine ring with a bromomethyl group attached . The empirical formula is C6H6BrN·HBr and the molecular weight is 252.93 .Physical And Chemical Properties Analysis

2-(Bromomethyl)pyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 148.0 to 152.0 °C . It’s soluble in methanol .Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Access to 2‐Aminopyridines

Brominated pyridines serve as crucial intermediates in the synthesis of 2-aminopyridines, which are key structural cores in bioactive natural products and medicinally important compounds. The reaction between dibromopyridine and amines, followed by C-C cross-coupling reactions, demonstrates the utility of brominated pyridines in synthesizing aminopyridines, highlighting their significance in organic synthesis and drug discovery (Bolliger, Oberholzer, & Frech, 2011).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of bromopyridines with CO2 in ionic liquids illustrates an environmentally friendly approach to synthesizing carboxylic acids, a fundamental process in organic chemistry that underscores the versatility of bromopyridines in catalytic reactions (Feng, Huang, Liu, & Wang, 2010).

Preparation of Pyridine Derivatives

The Grignard reaction with bromopyridines showcases their role in preparing various pyridine derivatives, essential for pharmaceuticals, agrochemicals, and materials science. These reactions provide a pathway for synthesizing complex molecules from simple bromopyridine starting materials (Proost & Wibaut, 1940).

Synthesis of Polydendate Ligands

Brominated pyridines are also pivotal in synthesizing ligands for coordination chemistry, demonstrating their utility in creating complex molecules that can bind to metals. These ligands have applications in catalysis, materials science, and potentially in medicinal chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Antibacterial Surfaces

Designing Antibacterial Surfaces

Research on attaching poly(4-vinyl-N-alkylpyridinium bromide) to surfaces to kill bacteria on contact demonstrates the potential of bromopyridine derivatives in creating antibacterial materials. This application is crucial for healthcare, food safety, and various industries seeking to mitigate bacterial contamination (Tiller, Liao, Lewis, & Klibanov, 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Bromopyridine derivatives are generally known to be used as building blocks in organic synthesis . They are also used as intermediates for the synthesis of pyridine derivatives .

Mode of Action

Bromopyridine derivatives are known to participate in various cross-coupling reactions . For instance, they can form C−N bonds in Suzuki–Miyaura cross-coupling reactions .

Biochemical Pathways

Bromopyridine derivatives are known to participate in the synthesis of various organic compounds, affecting multiple biochemical pathways .

Result of Action

As a bromopyridine derivative, it is known to participate in the synthesis of various organic compounds .

Action Environment

The stability and reactivity of bromopyridine derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical agents .

Propriétés

IUPAC Name |

2-(bromomethyl)-6-propylpyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c1-2-4-8-5-3-6-9(7-10)11-8;/h3,5-6H,2,4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVCTTXZUIZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CC=C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-6-propylpyridine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)

![4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2931698.png)

![1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2931699.png)

![Methyl (E)-4-[methyl-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2931703.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931704.png)

![(4-(1H-pyrrol-1-yl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2931709.png)

![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)